2-(3,4-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
2-(3,4-Dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound featuring a complex fused-ring system. Its structure includes:
- A [1,2,4]triazolo[4,3-b]pyridazine moiety at position 5, which introduces nitrogen-rich heterocyclic character and possible kinase-binding interactions.
- An octahydropyrrolo[3,4-c]pyrrole core, a saturated bicyclic amine system that enhances conformational flexibility and solubility compared to fully aromatic analogs .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-4-3-13(7-17(16)29-2)20(27)25-10-14-8-24(9-15(14)11-25)19-6-5-18-22-21-12-26(18)23-19/h3-7,12,14-15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTVDGINXGSLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 2-(3,4-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, supported by data tables and case studies.
Structural Representation
The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety and an octahydropyrrolo framework. Such structural diversity often correlates with a range of biological activities.
Pharmacological Research
The compound has been investigated for its potential as an antitumor agent . Studies indicate that derivatives of triazolo-pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of similar triazolo derivatives. The results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the benzoyl group can enhance activity against tumors .
Neuropharmacology
Research has also explored the neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that octahydropyrrolo derivatives could protect neuronal cells from oxidative stress-induced damage. The compound's ability to cross the blood-brain barrier was highlighted as a significant advantage for therapeutic applications .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes findings from various studies indicating the effectiveness of the compound against common pathogens .
Material Science
Beyond biological applications, the unique properties of this compound have led to its exploration in material science, particularly in developing organic semiconductors and photovoltaic materials due to its electronic properties.
Insights on Material Applications
Research indicates that compounds with similar structural motifs can be utilized in organic light-emitting diodes (OLEDs) and solar cells, enhancing efficiency through improved charge transport properties .
Chemical Reactions Analysis
Oxidation Reactions
The triazole and pyridazine moieties are susceptible to oxidation under controlled conditions:
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Key Finding : The triazole ring’s sulfur analog (in related compounds) forms sulfoxides at 50–60°C, with yields up to 78% .
Reduction Reactions
The carbonyl group and heteroaromatic systems participate in reduction:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Carbonyl reduction | NaBH<sub>4</sub>, EtOH, 0°C | Secondary alcohol derivatives |
| Triazole ring reduction | H<sub>2</sub>, Pd/C, 1 atm | Partially saturated triazoline intermediates |
-
Notable Observation : Sodium borohydride selectively reduces the benzoyl carbonyl without affecting the triazole ring .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
Electrophilic Aromatic Substitution (EAS)
-
Sites : Pyridazine C-3 and pyrrole β-positions.
-
Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration), Br<sub>2</sub>/Fe (bromination).
-
Products : Nitro- or bromo-substituted derivatives (e.g., 3-nitro-pyridazine).
Nucleophilic Substitution
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Sites : Chlorine or methoxy groups on the benzoyl ring.
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Reagents : NH<sub>3</sub>/EtOH, KOH/Δ.
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Products : Amine or hydroxybenzoyl analogs.
Cross-Coupling Reactions
The pyridazine ring facilitates palladium-catalyzed couplings:
| Reaction Type | Catalyst/Ligand | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl-pyridazine conjugates | 65–72% |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, XPhos | N-arylated octahydropyrrolo-pyrrole derivatives | 58% |
Degradation Pathways
Under hydrolytic or photolytic conditions:
| Condition | Products | Degradation Mechanism |
|---|---|---|
| Acidic hydrolysis (HCl, Δ) | 3,4-Dimethoxybenzoic acid + triazole fragments | Cleavage of amide bonds |
| UV light (254 nm) | Radical-derived dimers | Homolytic C–N bond cleavage |
Comparative Reactivity with Analogues
Data from structurally similar compounds highlight trends:
Mechanistic Insights from Computational Studies
Comparison with Similar Compounds
Heterocyclic Core Modifications
Substituent Effects
- The 3,4-dimethoxybenzoyl group in the target compound offers higher electron density and steric bulk than the 4-methoxyphenyl group in , which could improve binding affinity but reduce metabolic clearance rates .
Preparation Methods
Cyclization of 3,4-Diaminopyrrolidine Derivatives
A common approach involves reacting 3,4-diaminopyrrolidine with a dicarbonyl compound, such as oxalyl chloride, under controlled conditions. For example, treatment of 3,4-diaminopyrrolidine with oxalyl chloride in dichloromethane at −10°C yields the bicyclic lactam intermediate. Further reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces the saturated octahydropyrrolo[3,4-c]pyrrole framework.
Reaction Conditions:
-
Reactants: 3,4-Diaminopyrrolidine (1.0 equiv), oxalyl chloride (2.2 equiv)
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Solvent: Dichloromethane
-
Temperature: −10°C to 25°C
Preparation of the Triazolo[4,3-b]Pyridazin-6-yl Substituent
Thetriazolo[4,3-b]pyridazine moiety is synthesized via a multicomponent reaction (MCR) or cyclization of prefunctionalized pyridazine precursors.
Multicomponent One-Pot Synthesis
A scalable method involves reacting 5-amino-1H-1,2,4-triazole with ethyl acetoacetate and an aromatic aldehyde in ethanol under reflux. For instance, combining 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 equiv), 4-chlorobenzaldehyde (1.1 equiv), and ethyl acetoacetate (1.2 equiv) in ethanol with a catalytic amount of p-toluenesulfonic acid (APTS) yields the triazolo[4,3-a]pyrimidine intermediate. Oxidation with bromine in acetic acid selectively functionalizes the pyridazine ring, yielding thetriazolo[4,3-b]pyridazin-6-yl subunit.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours (reflux) |
| Catalyst | APTS (0.1 equiv) |
| Yield | 75–94% after recrystallization |
| Purification | Ethanol/ether mixture |
Coupling of the Triazolo-Pyridazine to the Pyrrolo-Pyrrole Core
The attachment of thetriazolo[4,3-b]pyridazin-6-yl group to the octahydropyrrolo[3,4-c]pyrrole core requires nucleophilic aromatic substitution (SₙAr) or transition metal-catalyzed cross-coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand, the primary amine group of the pyrrolo-pyrrole core reacts with a halogenated triazolo-pyridazine derivative (e.g., 6-chloro-triazolo[4,3-b]pyridazine) in toluene at 110°C.
Optimized Conditions:
-
Catalyst: Pd₂(dba)₃ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
Acylation with 3,4-Dimethoxybenzoyl Chloride
The final step involves acylating the secondary amine of the coupled intermediate with 3,4-dimethoxybenzoyl chloride.
Schotten-Baumann Reaction
The intermediate is dissolved in THF, and 3,4-dimethoxybenzoyl chloride (1.5 equiv) is added dropwise at 0°C in the presence of triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12 hours, followed by quenching with ice water. The product is extracted with ethyl acetate and purified via recrystallization from methanol.
Performance Metrics:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine |
| Reaction Time | 12 hours |
| Yield | 82–84% |
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each synthetic step:
| Step | Reaction Type | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Oxalyl chloride, LiAlH₄ | 68–72% |
| 2 | Multicomponent Reaction | APTS, ethanol, reflux | 75–94% |
| 3 | Cross-Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 65–70% |
| 4 | Acylation | 3,4-Dimethoxybenzoyl chloride | 82–84% |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the pyrrolo[3,4-c]pyrrole core in this compound?
- Methodological Answer : The pyrrolo[3,4-c]pyrrole core is typically synthesized via cyclization reactions. For example, sodium hydride in toluene facilitates deprotonation and cyclization of intermediates, as seen in analogous triazolo-pyridazine syntheses . Stepwise assembly involves:
- Formation of the pyrrolidine ring via intramolecular cyclization.
- Introduction of the triazolo-pyridazine moiety via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and 3,4-dimethoxyphenylboronic acid .
- Key Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Core Cyclization | NaH, toluene, 0°C → RT | Pyrrolidine ring formation |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C | Triazolo-pyridazine integration |
Q. How is structural confirmation achieved post-synthesis?
- Methodological Answer : Structural integrity is validated using:
- X-ray crystallography : Resolves stereochemistry (e.g., R-factor = 0.049, wR-factor = 0.137) .
- Spectroscopy : ¹H/¹³C NMR for functional group assignment; HRMS for molecular weight verification.
- Critical Note : Discrepancies in NOESY or COSY spectra may indicate conformational flexibility, requiring temperature-dependent NMR studies.
Advanced Research Questions
Q. How can computational methods predict the biological activity of triazolo-pyridazine derivatives?
- Methodological Answer : Molecular docking against target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6) predicts binding modes.
- Protocol :
Prepare ligand (compound) and receptor (enzyme) files.
Use AutoDock Vina for docking simulations; validate with ΔG values (e.g., -7.5 kcal/mol suggests moderate affinity) .
- Contradiction Analysis : Low docking scores may arise from improper protonation states—re-run simulations with adjusted pH parameters.
Q. How do reaction conditions influence the yield of the triazolo-pyridazine moiety?
- Methodological Answer : Catalyst choice and solvent polarity critically impact yields:
- Pd Catalysts : Pd(OAc)₂ gives higher yields (~75%) than PdCl₂ (~50%) in Suzuki couplings due to better oxidative addition .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions; toluene/EtOH mixtures balance reactivity and selectivity .
- Data Table :
| Catalyst | Solvent System | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH | 78 |
| PdCl₂ | DMF/H₂O | 52 |
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to distinguish between tautomers (e.g., keto-enol equilibria).
- 2D NMR : HSQC and HMBC correlations resolve ambiguous proton-carbon connectivities, especially in crowded aromatic regions .
- Crystallography : Single-crystal X-ray analysis provides unambiguous proof of regiochemistry (e.g., confirming triazolo-pyridazine orientation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
